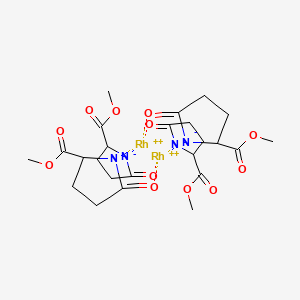
methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is a complex compound with the molecular formula C24H32N4O12Rh2 and a molecular weight of 774.34 g/mol . This compound is known for its unique structure, which includes a rhodium(2+) ion coordinated with methyl 5-oxopyrrolidin-1-ide-2-carboxylate ligands. It is typically used in various chemical reactions and industrial applications due to its catalytic properties.
Preparation Methods
The synthesis of methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) involves several steps. One common method is the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl (pyridyl)glutamate hydrochlorides . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrrolidine derivatives and rhodium complexes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation . In biology and medicine, it has been studied for its potential use in drug development and as a therapeutic agent due to its unique coordination properties . Industrially, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations . The rhodium(2+) ion plays a crucial role in these processes by stabilizing reaction intermediates and lowering the activation energy of the reactions. This compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and cellular functions .
Comparison with Similar Compounds
Methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can be compared with other rhodium complexes and pyrrolidine derivatives. Similar compounds include dirhodium(II) tetrakis(methyl 2-pyrrolidone-5(S)-carboxylate) and methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates . What sets this compound apart is its specific coordination environment and the unique properties imparted by the rhodium(2+) ion, making it particularly effective in catalytic applications .
Properties
IUPAC Name |
methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHLPXCDLYHGIN-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O12Rh2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132435-65-5 |
Source


|
| Record name | Doyle dirhodium catalyst, Rh2(5S-MEPY)4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












